molecular formula C15H19ClN2O2 B2705591 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one CAS No. 2034575-48-7

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Cat. No. B2705591
CAS RN: 2034575-48-7
M. Wt: 294.78
InChI Key: OTLSHQKYOLISRL-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one, also known as JNJ-40411813, is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has focused on developing novel compounds through specific synthesis techniques. For example, compounds with piperidin-4-one structures have been synthesized, characterized by elemental analysis, IR, 1H NMR spectra, and X-ray diffraction, highlighting the diverse synthetic approaches and the importance of structural characterization in understanding the properties of these molecules (Xue Si-jia, 2011).

  • Crystal Structure Analysis : The crystallographic analysis of similar compounds provides detailed insights into their molecular geometry, confirming the nonplanar nature of such molecules and the conformational preferences of the piperidine rings, which are crucial for understanding the interaction mechanisms and potential applications of these compounds in biological systems (D. Park, V. Ramkumar, P. Parthiban, 2012).

Bioactivity and Application Potential

  • Bioactivity Studies : The investigation into the bioactivity of synthesized compounds, such as broad inhibitory activities against fungi, demonstrates the potential application of these molecules in developing new antifungal agents and understanding their mechanism of action (Xue Si-jia, 2011).

  • Molecular Docking and Simulation Studies : Computational studies, including molecular docking and simulation, are utilized to predict the interaction and binding affinities of these compounds with biological targets, indicating their potential as lead compounds in drug discovery efforts (R. Arulraj, S. Sivakumar, S. Suresh, K. Anitha, 2020).

properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-11(2)8-15(19)18-7-3-4-12(10-18)20-14-5-6-17-9-13(14)16/h5-6,8-9,12H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLSHQKYOLISRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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